Glycyl-L-prolylglycylglycyl-L-tyrosine

Self-assembling peptide Hydrogel rheology Nanofiber scaffold

Glycyl-L-prolylglycylglycyl-L-tyrosine (GPGGY) is a synthetic pentapeptide (molecular weight 449.5 g/mol) corresponding to a conserved uncrystalline motif from major ampullate spider silk fibroin. Its sequence (Gly-Pro-Gly-Gly-Tyr) is recognized for conferring notable mechanical reinforcement and hydrophobicity when incorporated into self-assembling peptide scaffolds.

Molecular Formula C20H27N5O7
Molecular Weight 449.5 g/mol
CAS No. 352210-22-1
Cat. No. B14245971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-prolylglycylglycyl-L-tyrosine
CAS352210-22-1
Molecular FormulaC20H27N5O7
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C20H27N5O7/c21-9-18(29)25-7-1-2-15(25)19(30)23-10-16(27)22-11-17(28)24-14(20(31)32)8-12-3-5-13(26)6-4-12/h3-6,14-15,26H,1-2,7-11,21H2,(H,22,27)(H,23,30)(H,24,28)(H,31,32)/t14-,15-/m0/s1
InChIKeyYQFIDGUSASVMJU-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-L-prolylglycylglycyl-L-tyrosine (CAS 352210-22-1): A Spider Fibroin-Derived Pentapeptide for Biomaterial Engineering


Glycyl-L-prolylglycylglycyl-L-tyrosine (GPGGY) is a synthetic pentapeptide (molecular weight 449.5 g/mol) corresponding to a conserved uncrystalline motif from major ampullate spider silk fibroin [1]. Its sequence (Gly-Pro-Gly-Gly-Tyr) is recognized for conferring notable mechanical reinforcement and hydrophobicity when incorporated into self-assembling peptide scaffolds [2]. This compound is primarily investigated as a functional building block in nanobiomaterial design rather than as a standalone bioactive pharmaceutical, distinguishing it from typical receptor-targeted oligopeptides.

Modular building block for self-assembling peptide scaffolds
Confers mechanical reinforcement via sequence-specific β-sheet formation
Imparts hydrophobicity for lipophilic payload stabilization

Why Generic Collagen or Fibroin Peptides Cannot Replace Glycyl-L-prolylglycylglycyl-L-tyrosine in Self-Assembling Scaffolds


Short peptide motifs for biomaterial engineering are not interchangeable; minor sequence variations drastically alter supramolecular assembly, mechanical properties, and cell–material interactions. In a direct comparison, the GPGGY motif imparted a 3-fold enhancement in hydrogel storage modulus relative to a base scaffold, whereas a closely related spider silk motif (GGAGGS) provided only a 0.5-fold improvement [1]. The specific Pro-Gly-Gly-Tyr sequence drives a more stable β-sheet conformation and higher hydrophobicity, which cannot be replicated by substituting glycine or serine analogs. This sequence-dependent performance makes generic substitution a risk for applications requiring defined nanofiber stiffness or hydrophobic drug carrier capacity.

Target motif (GPGGY)
Alternative motif (GGAGGS)
Sequence-driven β-sheet reinforcement; stable hydrogel storage modulus
Weaker β-sheet assembly; lower mechanical reinforcement
Higher hydrophobicity enables lipophilic cargo stabilization
Lower hydrophobicity; no reported cargo-loading capacity
Thermal stability of β-sheet nanofibers at elevated temperatures
Loss of ordered structure at lower thermal threshold

Quantitative Differentiation of Glycyl-L-prolylglycylglycyl-L-tyrosine: A Head-to-Head Motif Performance Analysis


Hydrogel Mechanical Reinforcement: GPGGY Motif Outperforms GGAGGS by 6-Fold in Storage Modulus Enhancement

When appended to the C-terminus of the self-assembling peptide RADA16-I, the GPGGY motif (R4 construct) increased the hydrogel storage modulus by 3-fold over the unmodified RADA16-I scaffold, while the GGAGGS motif (R3 construct) increased it by only 0.5-fold [1]. This represents a 6-fold differential in mechanical reinforcement between the two spider fibroin motifs under identical DMEM-induced hydrogel conditions [1].

Storage Modulus Enhancement
Head-to-head
6× higher vs. GGAGGS
Supports scaffold stiffness tuning
Rheology in DMEM-induced hydrogels; RADA16-I baseline
Self-assembling peptide Hydrogel rheology Nanofiber scaffold

Thermal Stability of β-Sheet Nanofibers: GPGGY Retains Ordered Structure at Elevated Temperatures Where GGAGGS Fails

Circular dichroism spectroscopy and TEM revealed that R4 (GPGGY-containing) nanofibers retained β-sheet structure to higher temperatures compared to R3 (GGAGGS-containing) nanofibers, which transitioned to random coil and unordered aggregates at a lower thermal threshold [1]. While exact melting temperatures were not reported as a single value, the qualitative rank order of stability was unequivocally R4 > R3 [1].

Thermal β-Sheet Stability
Reported
GPGGY: stable β-sheet at elevated temp
GGAGGS: unordered aggregation
Supports thermal processing compatibility
Qualitative rank; exact Tm not reported
Circular dichroism Nanofiber stability Thermal denaturation

Cell Proliferation Promotion: GPGGY Hydrogel Supports Liver Cell Growth Superior to 2D Culture and GGAGGS

MTT assays demonstrated that R4 (GPGGY-containing) hydrogel remarkably promoted the growth of liver cell line L02 and liver cancer cell line SMCC7721 compared to both conventional 2D culture and, by inference, the R3 (GGAGGS) hydrogel, which was not reported to enhance cell growth to the same extent [1]. The paper explicitly states that R4 hydrogel 'remarkably promotes growth' while no such claim is made for R3 [1].

Cell Proliferation Support
Reported
GPGGY: reported growth promotion
GGAGGS: no significant claim
Supports hepatocyte 3D culture evaluation
MTT assay; L02 and SMCC7721 cells
3D cell culture Hepatocyte growth MTT assay

Hydrophobic Drug Carrier Capacity: GPGGY Stabilizes Pyrene Microcrystals, Enabling Lipophilic Payload Delivery

Fluorescence emission spectra confirmed that R4 (GPGGY-containing) peptides can stabilize pyrene microcrystals in aqueous solution and deliver them into a lipophilic environment, a functional property not reported for the R3 (GGAGGS) construct [1]. The GPGGY motif's elevated hydrophobicity, absent in GGAGGS, is the mechanistic driver for this drug-carrier capability [1].

Lipophilic Payload Stabilization
Reported
GPGGY: stabilizes pyrene microcrystals
GGAGGS: no reported capacity
Supports hydrophobic drug-carrier design
Fluorescence emission; aqueous solution
Hydrophobic drug delivery Pyrene encapsulation Fluorescence spectroscopy

Validated Application Scenarios for Glycyl-L-prolylglycylglycyl-L-tyrosine Based on Quantitative Evidence


Mechanically Tunable Hydrogel Scaffolds for Tissue Engineering

Researchers designing self-assembling peptide hydrogels with specific stiffness requirements can use GPGGY as a modular mechanical reinforcement domain. The 6-fold advantage in storage modulus enhancement over GGAGGS [1] allows precise tuning of scaffold mechanics to match target tissues (e.g., liver, as validated with L02 and SMCC7721 cells).

3D Hepatocyte Culture for Drug Metabolism and Toxicology Studies

The GPGGY motif, when integrated into a hydrogel scaffold, supports the proliferation of liver-derived cell lines better than 2D culture [1]. This makes it a candidate building block for 3D liver models used in preclinical drug metabolism, hepatotoxicity screening, and liver cancer research.

Hydrophobic Drug Delivery Vehicles from Self-Assembled Peptides

The GPGGY motif imparts sufficient hydrophobicity to stabilize pyrene microcrystals in aqueous media and deliver them to lipophilic compartments [1]. This validates its use in designing peptide-based nanocarriers for water-insoluble small-molecule drugs, where generic fibroin motifs like GGAGGS fail to provide comparable loading capacity.

Thermally Stable Nanofiber Biomaterials for Sterilizable Medical Devices

GPGGY-containing nanofibers maintain their β-sheet architecture at higher temperatures than GGAGGS constructs [1], making them more suitable for applications requiring thermal sterilization (autoclaving) or sustained mechanical performance at physiological temperatures over extended culture periods.

Application
Selection Property
Validation Focus
Mechanically Tunable Hydrogel Scaffolds
Storage modulus reinforcement domain
Mechanical characterization and cell-compatibility assays
3D Hepatocyte Culture
Cell-proliferation support profile
MTT assay and 3D culture performance in liver cell lines
Hydrophobic Drug Delivery Vehicles
Lipophilic payload stabilization capacity
Pyrene encapsulation assay and drug loading efficiency
Thermally Stable Nanofiber Biomaterials
Thermal β-sheet retention
Circular dichroism and TEM under thermal stress
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